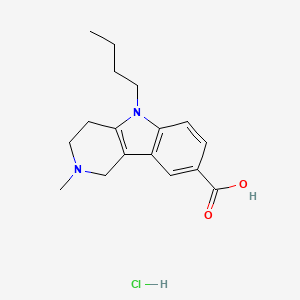

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride

Description

This compound belongs to the 5H-pyrido[4,3-b]indole class, characterized by a fused pyridine-indole scaffold. Its structure includes a tetrahydro backbone, a butyl group at position 5, a methyl group at position 2, and a carboxylic acid substituent at position 8, forming a hydrochloride salt. It functions as a Janus kinase 2 (JAK2) inhibitor, targeting myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis . The butyl and methyl substituents are critical for its inhibitory activity, as demonstrated by quantitative structure-activity relationship (QSAR) studies .

Properties

CAS No. |

40431-43-4 |

|---|---|

Molecular Formula |

C17H23ClN2O2 |

Molecular Weight |

322.8 g/mol |

IUPAC Name |

5-butyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-8-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C17H22N2O2.ClH/c1-3-4-8-19-15-6-5-12(17(20)21)10-13(15)14-11-18(2)9-7-16(14)19;/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,20,21);1H |

InChI Key |

RQMGOYNFWTZKSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrido[4,3-b]indole Core

- The core is commonly synthesized via Fischer indole synthesis or related cyclization methods starting from hydrazones derived from substituted pyridones and cyclic ketones or aldehydes.

- For example, hydrazones formed by reacting hydrazino-pyridones with cyclohexanone derivatives undergo cyclization under reflux in polar solvents (e.g., ethanol or diphenyl ether) at elevated temperatures (200–280 °C) to yield hexahydro-pyridoindole intermediates.

- Subsequent dehydrogenation using catalysts such as palladium on carbon at reflux in diphenyl ether converts these intermediates into the aromatic or partially saturated pyridoindole core.

Carboxylic Acid Functionalization

- The carboxylic acid group at position 8 is introduced either by direct oxidation of methyl or other precursors or by using carboxylated starting materials.

- Esterification and hydrolysis steps may be employed to protect and then liberate the acid functionality during synthesis.

- For example, aromatic acid anhydrides can be used to esterify hydroxylated intermediates, followed by hydrolysis to yield the free acid.

Formation of Hydrochloride Salt

- The free base compound is converted to its hydrochloride salt by treatment with ethanolic hydrochloric acid.

- This step typically involves dissolving the compound in methanol or ethanol, acidifying with HCl, and recrystallizing the hydrochloride salt from ethanol or acetic acid to obtain a pure, stable solid.

Representative Preparation Procedure (Based on Patent and Literature Data)

Stock Solution Preparation and Formulation Notes

- The hydrochloride salt is soluble in DMSO and can be formulated for biological assays by preparing stock solutions at defined molarities (1 mM, 5 mM, 10 mM) using precise volumes of solvent, as tabulated below:

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.9573 | 0.7915 | 0.3957 |

| 5 mg | 19.7866 | 3.9573 | 1.9787 |

| 10 mg | 39.5731 | 7.9146 | 3.9573 |

- In vivo formulations may involve sequential addition of solvents such as DMSO, PEG300, Tween 80, and water, ensuring clarity at each step, with physical aids like vortexing or ultrasound to assist dissolution.

Research Findings and Optimization

- Alkylation reactions benefit from the use of anhydrous conditions and polar aprotic solvents to enhance nucleophilicity and reaction rates.

- Potassium iodide acts as a phase-transfer catalyst improving halide substitution efficiency.

- High-temperature cyclization and dehydrogenation steps require careful control to avoid decomposition.

- The hydrochloride salt form improves compound stability and solubility, facilitating biological testing.

- Recent advances include high-pressure-assisted synthesis using Q-tube reactors for related pyridoindole derivatives, enhancing reaction rates and yields under safer conditions.

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Key Reagents | Outcome/Notes |

|---|---|---|---|

| Hydrazone formation | Reflux in ethanol, 4 days | Hydrazino-pyridone + cyclohexanone | Hydrazone intermediate, ~76% yield |

| Cyclization (Fischer) | Heating 200–280 °C in diphenyl ether | Hydrazone intermediate | Hexahydro-pyridoindole formation |

| Dehydrogenation | Pd/C catalyst, reflux, N2 atmosphere | Hexahydro intermediate | Aromatic pyridoindole core |

| Alkylation | K2CO3, KI, DMF, 20–85 °C, 6–24 h | Alkyl halides (butyl bromide, methyl iodide) | Introduction of butyl and methyl groups |

| Carboxylation/Esterification | Reflux in pyridine with acid anhydrides | Aromatic acid anhydrides | Protected acid intermediates |

| Hydrolysis and Salt Formation | Acidification with ethanolic HCl, recrystallization | Ethanolic HCl | Hydrochloride salt, pure crystalline |

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Research has demonstrated that 5H-Pyrido(4,3-b)indole-8-carboxylic acid exhibits significant biological activity. It has been investigated for its potential therapeutic effects in various areas:

- Anticancer Activity : Studies have indicated that this compound may possess anticancer properties through its ability to modulate enzyme activity and receptor signaling pathways relevant to cancer progression.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, suggesting that 5H-Pyrido(4,3-b)indole-8-carboxylic acid may also contribute to neuroprotection .

- Genotoxicity Studies : Research has highlighted its interaction with DNA, indicating potential genotoxic effects that warrant further investigation in the context of carcinogenicity .

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its applications in medicinal chemistry include:

- Drug Design : The binding affinity of 5H-Pyrido(4,3-b)indole-8-carboxylic acid to specific receptors can be exploited in designing new therapeutic agents.

- Biological Assays : It can be used in assays to evaluate the efficacy of potential drugs targeting similar pathways.

Case Studies

-

Cancer Research : A study investigated the compound's effects on prostate cancer cell lines, demonstrating its ability to inhibit cell proliferation through specific molecular pathways .

Study Findings Prostate Cancer Cell Lines Inhibition of cell proliferation; modulation of signaling pathways -

Neuroprotection : Another research focused on neuroprotective mechanisms involving this compound revealed its potential to protect neuronal cells from oxidative stress-induced damage .

Study Findings Neuroprotection Protection against oxidative stress; potential for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis .

Comparison with Similar Compounds

5H-Pyrido[4,3-b]indol-4-carboxamide Derivatives

Key Differences :

- Substituents : The target compound features a carboxylic acid at position 8, whereas carboxamide derivatives (e.g., those reported in ) have a carboxamide group at position 3.

- Biological Activity: Carboxamide derivatives exhibit potent JAK2 inhibition (IC₅₀ values in nanomolar ranges), with activity influenced by substituents on the carboxamide nitrogen. In contrast, the carboxylic acid group in the target compound may alter binding affinity due to differences in hydrogen bonding and electrostatic interactions with JAK2’s ATP-binding pocket .

Table 1: Structural and Functional Comparison

Mutagenic Pyridoindoles: 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)

Key Differences :

- Substituents: Trp-P-2 lacks the carboxylic acid and alkyl groups, instead featuring an amino group at position 3 and a methyl group at position 1.

- Biological Activity : Trp-P-2 is a heterocyclic amine formed during food pyrolysis, exhibiting potent mutagenicity via N-hydroxylation by cytochrome P450 enzymes. This contrasts sharply with the therapeutic JAK2 inhibition of the target compound .

- Species-Specific Metabolism : Trp-P-2’s mutagenicity varies across species due to differences in hepatic N-hydroxylase activity, highlighting the role of metabolism in toxicity .

Spiroindole Derivatives: Benzyl 5-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate

Key Differences :

- Core Structure : This compound features a spiro[indole-piperidine] system instead of a fused pyridoindole.

- Synthetic Utility : The spiroindole scaffold is used in alkaloid synthesis and CNS drug development, diverging from the kinase-targeted applications of the target compound .

Mechanistic Insights from QSAR and Molecular Modeling

- CoMFA/CoMSIA Studies: For 5H-pyrido[4,3-b]indole derivatives, steric and electrostatic fields around the carboxamide group strongly correlate with JAK2 inhibition.

- Role of Substituents : Alkyl groups (e.g., butyl, methyl) enhance hydrophobic interactions with JAK2’s kinase domain, while polar groups (carboxylic acid vs. carboxamide) modulate solubility and target engagement .

Biological Activity

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-5-butyl-2-methyl-, hydrochloride is a member of the indole family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its interactions with various biological targets and pathways.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.26 g/mol. Its structure includes a pyridoindole core that contributes to its biological activity.

The biological activity of 5H-Pyrido(4,3-b)indole derivatives is primarily attributed to their ability to interact with specific receptors and enzymes. These interactions can lead to the modulation of various signaling pathways, influencing cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Research has indicated that 5H-Pyrido(4,3-b)indole derivatives exhibit significant anticancer properties. For instance:

- Inhibition of Kinases : The compound has shown inhibitory effects on kinases involved in cancer progression. In particular, it inhibits VEGFR-2 kinase with an IC50 value of 1.46 µM, which is crucial in angiogenesis and tumor growth .

- Cell Proliferation : Studies have demonstrated that it can reduce the proliferation rates of various cancer cell lines, including colorectal carcinoma xenografts .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- CB1 Receptor Interaction : It acts as a ligand for CB1 receptors, which are predominantly located in the central nervous system. This interaction may provide therapeutic benefits in conditions like multiple sclerosis and neurodegenerative diseases .

Anti-inflammatory Properties

5H-Pyrido(4,3-b)indole derivatives have also been studied for their anti-inflammatory effects:

- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models .

Study on Anticancer Activity

A study published in Molecular Cancer Therapeutics evaluated the effects of a related pyridoindole derivative on human cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation .

Neuroprotection in Animal Models

In preclinical studies involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective effect against neurodegenerative processes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1-Methyl-9H-pyrido(3,4-b)indole | Neuroprotective | 0.87 | Exhibits strong binding affinity to neuroreceptors |

| 2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole | Antiproliferative | 0.55 | Known for c-Met inhibitory potency |

The unique substitution pattern of 5H-Pyrido(4,3-b)indole-8-carboxylic acid enhances its selectivity and efficacy compared to other indole derivatives .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Validate against reference standards for indole derivatives, as described for indole-5-carboxylic acid (≥95% purity criteria) .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR in DMSO-d6 or CDCl3 to confirm the tetrahydro-pyridoindole backbone and substituents (e.g., butyl and methyl groups). Compare spectral data to structurally related pyridoindole derivatives .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (M+H) and fragmentation patterns, particularly for the hydrochloride salt form .

Q. What safety protocols are critical for handling the hydrochloride salt form?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated during weighing .

- Ventilation: Work in a fume hood to minimize inhalation exposure. The compound may release toxic fumes (e.g., HCl) under decomposition conditions (e.g., >200°C) .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station. Store antidotes (e.g., activated charcoal) for accidental ingestion .

Q. How can researchers design a scalable synthesis route for this compound?

Methodological Answer:

- Core Synthesis: Start with indole-8-carboxylic acid derivatives. Use catalytic hydrogenation (H2, Pd/C) to reduce the pyridine ring to a tetrahydro structure. Introduce the butyl and methyl groups via alkylation under anhydrous conditions .

- Salt Formation: React the free base with HCl in ethanol to precipitate the hydrochloride salt. Optimize stoichiometry (1:1 molar ratio) and monitor pH to avoid over-acidification .

- Purification: Recrystallize from ethanol/water mixtures to achieve >98% purity, as validated by HPLC .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis conditions?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for alkylation and cyclization steps. Compare activation energies of competing routes .

- Machine Learning (ML): Train ML models on existing pyridoindole synthesis data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Ni). Validate predictions via small-scale experiments .

- Feedback Loops: Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine reaction parameters iteratively .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

- Controlled Solubility Assays: Conduct systematic studies in buffered aqueous solutions (pH 4–8) and organic solvents (e.g., DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregation .

- Temperature Gradients: Measure solubility at 25°C, 37°C, and 60°C to assess thermodynamic stability. Note that hydrochloride salts often exhibit pH-dependent solubility .

- Cross-Validation: Compare results with structurally analogous compounds (e.g., indole-6-carboxylic acid derivatives) to identify trends in substituent effects .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Stability Testing: Store aliquots under varying conditions (ambient, 4°C, -20°C) and monitor degradation via HPLC over 6–12 months. Hydrochloride salts are prone to hygroscopicity; use desiccants in sealed containers .

- Protective Formulations: Lyophilize the compound with stabilizers (e.g., trehalose) to reduce hydrolysis. Confirm stability using accelerated aging studies (40°C/75% RH for 3 months) .

- Spectroscopic Monitoring: Track carbonyl or amine group changes via FT-IR to detect early degradation .

Q. How to analyze the compound’s potential for non-target receptor interactions?

Methodological Answer:

- Molecular Docking: Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize receptors with indole-binding pockets (e.g., serotonin receptors) .

- In Vitro Binding Assays: Use radiolabeled ligands in competitive binding studies (e.g., H-LSD for 5-HT2A receptors). Validate selectivity via dose-response curves .

- Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify off-target pathways .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points?

Methodological Answer:

- Standardized Calibration: Use a calibrated melting point apparatus with NIST-traceable standards. Ensure consistent heating rates (1–2°C/min) .

- Sample Purity: Re-crystallize the compound to ≥99% purity before testing. Impurities (e.g., residual solvents) can depress melting points .

- Inter-Lab Collaboration: Share samples with independent labs using identical protocols (e.g., DSC vs. capillary methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.